Hydroxyethyl cellulose

描述

component of contact lens wetting solutions; aldiamed is an artificial saliva; RN given refers to parent cpd

属性

IUPAC Name |

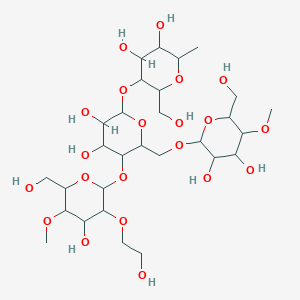

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVHKAPIXJTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-62-0 | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

Decomposes at 205ºC as Cellosize | |

| Details | Cellosize product information | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxyethyl Cellulose: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl (B10761427) cellulose (B213188) (HEC) is a non-ionic, water-soluble polymer derived from cellulose, the most abundant natural polymer on Earth. It is widely utilized across various industries, including pharmaceuticals, cosmetics, and construction, primarily as a thickening, binding, and stabilizing agent.[1][2] Its versatility stems from its unique chemical structure and the ability to modify its properties to suit specific applications. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of HEC, along with detailed experimental protocols for its characterization, tailored for a scientific audience.

Chemical Structure

The chemical foundation of hydroxyethyl cellulose is the cellulose backbone, a linear polysaccharide composed of repeating anhydroglucose (B10753087) units linked by β-1,4-glycosidic bonds.[3] The key to HEC's functionality lies in the chemical modification of this backbone. Through a process called etherification, hydroxyethyl groups (-CH₂CH₂OH) are attached to the hydroxyl groups of the anhydroglucose units.[4]

Each anhydroglucose unit contains three reactive hydroxyl groups at the C-2, C-3, and C-6 positions. The extent of hydroxyethylation is described by two important parameters: the Degree of Substitution (DS) and the Molar Substitution (MS).[3][5]

-

Degree of Substitution (DS): This refers to the average number of hydroxyl groups on the anhydroglucose unit that have been substituted with hydroxyethyl groups. The theoretical maximum DS is 3.[3]

-

Molar Substitution (MS): This represents the average number of moles of ethylene (B1197577) oxide that have reacted per anhydroglucose unit. Since the newly attached hydroxyethyl group also has a hydroxyl group that can further react with ethylene oxide to form oligo(ethylene oxide) side chains, the MS value can be greater than the DS and has no theoretical limit.[3][5]

The DS and MS values are critical as they significantly influence the physicochemical properties of HEC, such as solubility, viscosity, and hydrophilicity.[6]

Caption: Idealized structure of a this compound repeating unit.

Physicochemical Properties

The physical and chemical properties of HEC are largely dictated by its molecular weight, DS, and MS. These parameters can be tailored during the manufacturing process to produce various grades of HEC with a wide range of viscosities and other characteristics to suit different applications.[6]

Quantitative Data Summary

| Property | Value Range | Notes |

| Appearance | White to off-white, odorless, tasteless powder or granules | [2] |

| Molecular Weight | Variable; typically 90,000 to >1,300,000 g/mol | Depends on the grade and degree of polymerization. |

| Degree of Substitution (DS) | Typically 0.4 - 2.0 for water-soluble grades | [7] |

| Molar Substitution (MS) | Typically 1.5 - 4.0 | [7] |

| Viscosity (of aqueous solutions) | 2 - 100,000 mPa·s (for a 2% w/v solution at 25°C) | Highly dependent on concentration, molecular weight, and shear rate.[3] |

| Solubility | Soluble in hot and cold water; insoluble in most organic solvents | [8] |

| pH (of 1% aqueous solution) | 5.5 - 8.5 | [8] |

| Density (bulk) | 0.35 - 0.61 g/cm³ | [8] |

| Melting Point | Softens at 135-140°C, decomposes at approximately 205°C | [8] |

| Surface Tension (0.1% w/w solution) | 46 - 49 mN/m | [7] |

Key Properties and Their Dependencies

-

Viscosity: The viscosity of HEC solutions is a critical property. It increases with higher molecular weight and concentration.[9] HEC solutions exhibit pseudoplastic (shear-thinning) behavior, meaning their viscosity decreases with an increasing shear rate.[9] This property is advantageous in many applications, such as in topical drug formulations for improved spreadability.[9]

-

Solubility: The introduction of hydroxyethyl groups disrupts the hydrogen bonding network of the cellulose backbone, rendering HEC soluble in water.[3] Higher DS and MS values generally lead to increased water solubility.[6]

-

Thermal Stability: Aqueous solutions of HEC are stable over a wide temperature range and do not exhibit a gel point like some other cellulose ethers.[10] However, at very high temperatures, thermal degradation can occur, leading to a decrease in viscosity.[11]

-

pH Stability: HEC is stable over a broad pH range, typically from 2 to 12.[5] Below pH 5, acid-catalyzed hydrolysis can occur, leading to a reduction in viscosity.[5]

Caption: Influence of HEC's chemical structure on its key properties.

Synthesis of this compound

The synthesis of HEC involves a two-step process: alkalization of cellulose followed by etherification with ethylene oxide.

-

Alkalization: Purified cellulose, typically from cotton linters or wood pulp, is treated with a sodium hydroxide (B78521) solution. This step swells the cellulose fibers and activates the hydroxyl groups, making them more accessible for the subsequent reaction.[3]

-

Etherification: The alkali cellulose is then reacted with ethylene oxide in a controlled environment. The ethylene oxide reacts with the activated hydroxyl groups on the cellulose backbone to form hydroxyethyl ether linkages.[3] The reaction conditions, such as temperature, pressure, and reactant ratios, are carefully controlled to achieve the desired DS and MS.[12]

-

Neutralization and Purification: After the etherification reaction, the mixture is neutralized, typically with an acid. The resulting HEC is then purified by washing with water and/or organic solvents to remove salts and other byproducts.[13]

-

Drying and Milling: The purified HEC is dried and then milled to the desired particle size.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

Determination of Viscosity

The viscosity of HEC solutions is a critical quality control parameter. A common method for its determination is using a rotational viscometer.

Materials and Equipment:

-

This compound sample

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles

-

Constant temperature water bath (set to 25 ± 0.1 °C)

Procedure:

-

Preparation of HEC Solution (e.g., 2% w/v):

-

Accurately weigh the required amount of HEC powder.

-

Measure the corresponding volume of deionized water into a beaker.

-

While stirring the water vigorously with a magnetic stirrer, slowly add the HEC powder to the vortex to prevent clumping.

-

Continue stirring until the HEC is fully dispersed. Some protocols may recommend initial dispersion in hot water followed by cooling.

-

Cover the beaker and continue to stir at a lower speed until the solution is clear and homogeneous. This may take several hours.

-

-

Viscosity Measurement:

-

Place the beaker containing the HEC solution in a constant temperature water bath at 25 °C and allow it to equilibrate for at least one hour.

-

Select the appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

-

Immerse the spindle into the center of the solution to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in millipascal-seconds (mPa·s).

-

Determination of Degree of Substitution (DS) and Molar Substitution (MS)

The determination of DS and MS often requires more advanced analytical techniques. One established method is a modification of the Zeisel method, which involves the cleavage of the ether linkages with hydroiodic acid.

Principle: The hydroxyethyl groups are cleaved from the cellulose backbone by hydroiodic acid (HI) to form ethyl iodide and ethylene. These volatile products can then be quantified by gas chromatography or titration.

Abridged Protocol Outline (based on the modified Zeisel method):

-

Sample Preparation: A known weight of dried HEC is placed in a reaction flask.

-

Reaction: Hydroiodic acid is added to the flask, and the mixture is heated to reflux. The ether linkages are cleaved, and the resulting ethyl iodide and ethylene are carried by a stream of inert gas (e.g., nitrogen or carbon dioxide) into a series of traps.

-

Quantification:

-

Titration Method: The ethyl iodide can be trapped in a silver nitrate (B79036) solution, and the resulting silver iodide precipitate can be quantified gravimetrically or by titration. The ethylene can be absorbed in a bromine solution, and the amount of bromine consumed is determined by titration.[14][15]

-

Gas Chromatography (GC) Method: The volatile products are directly injected into a gas chromatograph for separation and quantification against known standards. This is a more modern and precise approach.[15]

-

-

Calculation: The amounts of ethyl iodide and ethylene are used to calculate the MS. The DS can be determined from the MS or through other analytical techniques like NMR spectroscopy.

Note: For precise and validated methods, it is recommended to refer to pharmacopeial monographs (e.g., USP) or relevant analytical chemistry literature.[14][15] More recently, techniques like nuclear magnetic resonance (NMR) spectroscopy are being employed for a more detailed analysis of the substitution pattern.[16]

Conclusion

This compound is a highly versatile and widely used cellulose derivative. Its chemical structure, particularly the degree and nature of hydroxyethyl substitution, directly governs its physicochemical properties. A thorough understanding of these structure-property relationships is crucial for researchers, scientists, and drug development professionals to effectively utilize HEC in various formulations and applications. The ability to select HEC grades with specific molecular weights, DS, and MS values allows for precise control over properties such as viscosity, solubility, and stability, making it an invaluable excipient in the pharmaceutical and other industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. celluloseether.com [celluloseether.com]

- 3. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 4. News - Compound name of this compound [ihpmc.com]

- 5. This compound | 9004-62-0 [chemicalbook.com]

- 6. What are the different types of this compound HEC? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 7. Physicochemical Properties of Cellulose Ethers [mdpi.com]

- 8. phexcom.com [phexcom.com]

- 9. News - What is the viscosity of this compound? [ihpmc.com]

- 10. HEC | Hydroxyethylcellulose | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]

- 11. Why does the viscosity of this compound decrease? [kdochem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN1149225C - The preparation method of this compound - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis and Molecular Weight Determination of Hydroxyethyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and molecular weight characterization of Hydroxyethyl (B10761427) Cellulose (B213188) (HEC), a versatile water-soluble polymer widely utilized in pharmaceutical, cosmetic, and various other industries for its exceptional thickening, film-forming, and binding properties.[1][2][3][4][5][6] This document details the chemical processes involved in HEC production and the analytical techniques for determining its molecular weight, a critical parameter influencing its functional properties.

Synthesis of Hydroxyethyl Cellulose

The industrial production of HEC involves the chemical modification of cellulose, a natural polymer sourced from wood pulp or cotton linters.[1][2][4] The process transforms the water-insoluble cellulose into the highly water-soluble HEC through a series of controlled chemical reactions.[2][3] The overall synthesis can be segmented into several key stages as outlined below.

Core Synthesis Pathway

The synthesis of HEC is primarily a two-step process involving the activation of the cellulose backbone followed by the introduction of hydroxyethyl groups.

-

Alkalization: Purified cellulose is treated with a strong alkali, typically sodium hydroxide (B78521) (NaOH), to produce alkali cellulose.[1][4][7] This step is crucial as it breaks the intermolecular hydrogen bonds of the cellulose chains, causing the structure to swell and increasing the accessibility and reactivity of the hydroxyl groups for the subsequent etherification reaction.[1]

-

Etherification: The activated alkali cellulose is then reacted with ethylene (B1197577) oxide.[3][4][7] In this nucleophilic substitution reaction, the ethylene oxide ring opens and forms an ether linkage with the hydroxyl groups on the cellulose backbone, introducing the hydroxyethyl groups (-CH₂CH₂OH).[4] This reaction is the core of the HEC synthesis, rendering the cellulose derivative water-soluble.[3][7]

The following diagram illustrates the workflow of HEC synthesis.

Caption: Workflow for the synthesis of this compound (HEC).

Experimental Protocol: Laboratory-Scale Synthesis of HEC

This protocol describes a typical laboratory procedure for the synthesis of HEC.

Materials:

-

Microcrystalline cellulose

-

Sodium hydroxide (NaOH)

-

Isopropyl alcohol (solvent)

-

Ethylene oxide

-

Acetic acid (for neutralization)

-

Acetone (B3395972) (for washing)

-

Deionized water

Procedure:

-

Cellulose Slurry Preparation: In a stirred reactor, disperse 1 part by weight of microcrystalline cellulose in 2.5 to 5 parts of isopropyl alcohol.

-

Alkalization: While stirring, add 0.05 to 0.55 parts of a concentrated sodium hydroxide solution (e.g., 30-40%). Allow the mixture to react at a controlled temperature between 10°C and 35°C for 0.5 to 3.5 hours to form alkali cellulose.[8]

-

Etherification: Introduce 0.7 to 2.0 parts of ethylene oxide into the sealed reactor.[8] Gradually increase the temperature to between 40°C and 85°C.[8] Maintain the reaction under a controlled pressure of 0.2 to 1.5 MPa for 0.5 to 5.5 hours.[8]

-

Neutralization: After the etherification is complete, cool the reactor and neutralize the excess NaOH by adding an acid, such as acetic or nitric acid, until the pH of the slurry is between 4.5 and 8.0.[8][9]

-

Purification: The crude HEC product is purified by washing to remove salts and by-products. This can be achieved by washing with a mixture of methanol (B129727) and acetone or large volumes of water, which may be facilitated by cross-linking the HEC with glyoxal (B1671930) to prevent solubilization during the washing process.[10][11]

-

Isolation and Drying: The purified HEC is isolated by filtration or centrifugation. The wet cake is then dried, for instance in a fluidized bed dryer, and subsequently milled to obtain a fine powder.[1][2]

Summary of Reaction Parameters

The properties of the final HEC product, such as molecular weight and degree of substitution, are highly dependent on the reaction conditions.

| Parameter | Typical Range | Impact on Product |

| Alkalization | ||

| NaOH Concentration | 10% - 30% | Affects the degree of cellulose swelling and reactivity.[1][6] |

| Temperature | 20°C - 50°C | Influences the rate and uniformity of alkalization.[1] |

| Time | 0.5 - 3.5 hours | Ensures complete activation of cellulose.[8] |

| Etherification | ||

| Ethylene Oxide to Cellulose Ratio | 0.7 - 2.0 (by weight) | Primarily determines the Molar Substitution (MS).[8] |

| Temperature | 40°C - 85°C | Affects the reaction rate and potential side reactions.[8] |

| Pressure | 0.2 - 1.5 MPa | Influences the concentration of gaseous ethylene oxide.[8] |

| Time | 0.5 - 5.5 hours | Determines the extent of the etherification reaction.[8] |

Molecular Weight Determination of this compound

The molecular weight of HEC is a critical quality attribute that dictates its performance in various applications, particularly its thickening efficiency.[3] Several analytical techniques can be employed for its determination.

The logical flow for selecting and applying a molecular weight determination method is depicted below.

Caption: Decision tree for selecting a molecular weight determination method.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[12][13][14] The method separates molecules based on their hydrodynamic volume in solution.[12]

Experimental Protocol: SEC of HEC

-

System: A standard GPC/SEC system equipped with a pump, injector, column oven, and a detector (typically a refractive index (RI) detector for concentration). For absolute molecular weight, a multi-angle light scattering (MALS) detector is coupled in series.

-

Columns: Aqueous SEC columns are suitable for HEC analysis. A common choice is a set of PL aquagel-OH columns connected in series to cover a broad molecular weight range (e.g., 10⁴ to 10⁷ g/mol ).[5][15]

-

Mobile Phase (Eluent): An aqueous buffer is typically used, for instance, water with 0.1 M NaNO₃ and 0.02% NaN₃ (as a biocide).[14] For certain HEC types or organic-soluble derivatives, a polar organic solvent like dimethylformamide (DMF) with 0.1% LiBr may be used to prevent aggregation.[15]

-

Sample Preparation: Dissolve the HEC sample in the mobile phase at a concentration of approximately 1 g/L.[14] Ensure complete dissolution. Filter the solution through a 0.2 or 0.45 µm filter before injection.

-

Calibration (for RI detection): Create a calibration curve using narrow polydispersity polymer standards with known molecular weights, such as pullulan or polyethylene (B3416737) oxide (PEO) standards.[5][14][15]

-

Analysis: Inject the sample and standards into the SEC system. The molecular weight averages (Number-average Mn, Weight-average Mw, and Polydispersity Index PDI = Mw/Mn) are calculated from the elution profile using the calibration curve.[15] With a MALS detector, absolute molecular weight is determined at each elution slice without the need for column calibration.[12][16]

| Parameter | Typical Value/Condition |

| Columns | 2 x PL aquagel-OH in series |

| Mobile Phase | Water with 0.1 M NaNO₃, 0.02% NaN₃ |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 35 - 50 °C |

| Detector | Refractive Index (RI) and/or MALS |

| Calibration Standards | Pullulan or PEO/PEG |

Viscometry

Viscometry is a classical method that relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation.[17][18][19] It provides the viscosity-average molecular weight (Mv).

Experimental Protocol: Capillary Viscometry of HEC

-

Instrumentation: A capillary viscometer, such as an Ubbelohde type, placed in a constant temperature water bath (e.g., 25 ± 0.1 °C).[18][20]

-

Solvent Selection: A suitable solvent in which HEC readily dissolves. For hydrophobically modified HEC, specific solvent systems containing surfactants (e.g., 0.1% sodium oleate) may be required to disrupt associations.[21]

-

Solution Preparation: Prepare a stock solution of HEC (e.g., 20 mg/mL) and create a series of dilutions (e.g., 16, 12, 8, and 4 mg/mL).[20]

-

Measurement:

-

Measure the flow time of the pure solvent (t₀) through the viscometer capillary.

-

For each polymer concentration, measure the flow time (t).[20]

-

-

Calculations:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

-

Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration.

-

Determine the intrinsic viscosity [η] by extrapolating both reduced and inherent viscosities to zero concentration in a double extrapolation plot. The common y-intercept is the intrinsic viscosity.[22]

-

-

Mark-Houwink Equation: Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a

Light Scattering (LS)

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution without the need for calibration standards.[16][24][25] The intensity of light scattered by a polymer solution is directly proportional to its molecular weight and concentration.[26]

Experimental Protocol: Static Light Scattering (Batch Mode)

-

Instrumentation: A light scattering photometer equipped with a laser light source and a detector to measure scattered light intensity at various angles.

-

Sample Preparation:

-

Prepare a series of HEC solutions at different known concentrations in a solvent that has been meticulously filtered to remove dust.

-

The solutions must also be clarified by filtration or centrifugation to remove any particulate matter that would interfere with the measurement.

-

-

Measurement: For each concentration, measure the intensity of scattered light at multiple angles.

-

Data Analysis (Zimm Plot): The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattering data to zero concentration and zero scattering angle.[16] From the Zimm plot, the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂) can be determined.[16]

| Technique | Molecular Weight Information | Advantages | Disadvantages |

| SEC (RI) | Relative Mw, Mn, PDI | Provides full molecular weight distribution. | Requires calibration with suitable standards. |

| SEC-MALS | Absolute Mw, Mn, PDI, Rg | Absolute measurement, no column calibration needed. | Higher instrument cost. |

| Viscometry | Viscosity-Average (Mv) | Simple, low-cost instrumentation. | Requires known Mark-Houwink constants; provides only an average MW. |

| Static LS | Absolute Weight-Average (Mw) | Absolute measurement. | Sensitive to sample purity (dust); provides only an average MW. |

References

- 1. The Production Process of this compound (HEC)-HbDezny [hbdezny.com]

- 2. How is this compound Made? Unveiling the Process and the Kemox Advantage - Kemox [kemoxcellulose.com]

- 3. What is the mechanism of Hydroxyethylcellulose? [synapse.patsnap.com]

- 4. News - How is this compound made? [kimachemical.com]

- 5. agilent.com [agilent.com]

- 6. News - Preparation of this compound [ihpmc.com]

- 7. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 8. CN101250230A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. CN102492044A - Method for refining hydroxyethylcellulose - Google Patents [patents.google.com]

- 10. US3347847A - Process for the purification of watersoluble this compound - Google Patents [patents.google.com]

- 11. cellulosechina.com [cellulosechina.com]

- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 13. Molecular weight distribution characterization of hydrophobe-modified this compound by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. obrnutafaza.hr [obrnutafaza.hr]

- 15. agilent.com [agilent.com]

- 16. Static light scattering - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

- 18. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]

- 19. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 20. spegroup.ru [spegroup.ru]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. macro.lsu.edu [macro.lsu.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. lsinstruments.ch [lsinstruments.ch]

- 26. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxyethyl Cellulose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the behavior of hydroxyethyl (B10761427) cellulose (B213188) (HEC) in aqueous solutions. It delves into the physicochemical principles behind its thickening, stabilizing, and film-forming properties, supported by quantitative data and detailed experimental methodologies.

Introduction

Hydroxyethyl cellulose (HEC) is a non-ionic, water-soluble polymer derived from cellulose, a naturally occurring polysaccharide.[1] It is synthesized by the chemical modification of cellulose with ethylene (B1197577) oxide, a process that introduces hydroxyethyl groups onto the cellulose backbone.[1] This modification significantly enhances its water solubility compared to native cellulose.[2] HEC is a versatile excipient widely employed in the pharmaceutical, cosmetic, and food industries as a thickening agent, binder, stabilizer, and film-former.[3][4] Understanding its mechanism of action at a molecular level is crucial for optimizing formulations and developing novel applications.

Core Mechanism of Action in Aqueous Solutions

The primary mechanism by which HEC modifies the properties of aqueous solutions is through a process of hydration, polymer chain entanglement, and the formation of a three-dimensional network held together by hydrogen bonds.[1]

Hydration and Dissolution

When HEC is dispersed in water, the hydrophilic hydroxyethyl and hydroxyl groups on the polymer backbone form hydrogen bonds with water molecules.[5] This process, known as hydration, leads to the swelling of the HEC particles as water penetrates the polymer matrix. The dissolution of HEC is a gradual physical process, with the rate being influenced by factors such as water temperature, pH, and the molecular weight and degree of substitution of the HEC grade.[6]

Thickening Mechanism

The thickening effect of HEC is a direct consequence of the uncoiling and expansion of the long polymer chains upon dissolution.[1] These extended chains entangle with each other, leading to a significant increase in the viscosity of the solution.[7] The hydroxyl groups on the HEC molecules interact with surrounding water molecules, creating a structured, hydrogen-bonded network that entraps water molecules and impedes their flow, thus increasing the resistance to flow, or viscosity.[1][7]

Rheological Behavior: Shear-Thinning

Aqueous solutions of HEC are typically non-Newtonian fluids, exhibiting pseudoplastic or shear-thinning behavior.[8][9] This means that the viscosity of the solution decreases as the applied shear rate increases.[10][11] At rest, the HEC polymer chains are randomly coiled and entangled, resulting in high viscosity. When a shear force is applied (e.g., through stirring, pouring, or injection), the polymer chains align themselves in the direction of the flow, reducing their entanglement and thus decreasing the viscosity.[12] This property is highly desirable in many applications, as it allows for easy handling and application, with the viscosity returning to a high value upon removal of the shear stress.

Factors Influencing the Mechanism of Action

The effectiveness of HEC as a viscosity modifier is dependent on several factors, both intrinsic to the polymer and related to the solution environment.

Intrinsic Polymer Properties

-

Molecular Weight (MW): Higher molecular weight grades of HEC have longer polymer chains, which leads to greater entanglement and consequently, higher viscosity at the same concentration.[10]

-

Molar Substitution (MS) and Degree of Substitution (DS): MS refers to the average number of moles of ethylene oxide groups attached per anhydroglucose (B10753087) unit, while DS is the average number of hydroxyl groups substituted per anhydroglucose unit.[1] Higher MS generally leads to improved water solubility and can influence the thickening efficiency.[13]

External Factors

-

Concentration: As the concentration of HEC in the solution increases, the viscosity increases significantly due to more frequent polymer chain interactions and entanglements.[10][11]

-

Temperature: The viscosity of HEC solutions is inversely proportional to temperature.[14] An increase in temperature provides more kinetic energy to the polymer chains, leading to a disruption of the hydrogen-bonded network and a decrease in viscosity.[14] This effect is generally reversible.

-

pH: HEC is stable over a wide pH range, typically from 2 to 12, with the viscosity of its solutions being largely unaffected within this range.[3] However, at very low pH (below 5), hydrolysis of the cellulose backbone can occur, leading to a reduction in molecular weight and a corresponding decrease in viscosity.[3][11]

-

Shear Rate: As previously discussed, HEC solutions exhibit shear-thinning behavior, with viscosity decreasing as the shear rate increases.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of various parameters on the viscosity of aqueous HEC solutions.

Table 1: Effect of HEC Concentration on Viscosity for Different Molecular Weight Grades

| HEC Grade (by MW) | Concentration (% w/v) | Approximate Viscosity (mPa·s at 25°C) |

| Low MW | 2% | 10 - 100 |

| Medium MW | 2% | 400 - 5,000 |

| High MW | 1% | 1,500 - 4,000 |

| High MW | 2% | 3,000 - 100,000 |

Note: Viscosity ranges are approximate and can vary between different commercial products. Data compiled from various sources including product bulletins.[4]

Table 2: Shear-Thinning Behavior of a Typical HEC Solution

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 10 |

| 1 | 5 |

| 10 | 1 |

| 100 | 0.2 |

| 1000 | 0.05 |

Note: This table represents a typical trend for a shear-thinning HEC solution. Actual values will depend on the specific HEC grade, concentration, and temperature.[12][15]

Table 3: Effect of Temperature on the Viscosity of a 2% HEC Solution

| Temperature (°C) | Relative Viscosity (%) |

| 10 | ~150 |

| 25 | 100 |

| 40 | ~60 |

| 60 | ~30 |

Note: Data represents the general trend of viscosity change with temperature, with the viscosity at 25°C taken as the 100% reference.[14]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the properties of HEC in aqueous solutions.

Preparation of HEC Solutions

Objective: To prepare a homogeneous aqueous solution of HEC for subsequent analysis.

Methodology:

-

Weighing: Accurately weigh the required amount of HEC powder.

-

Dispersion (Cold Mixing):

-

Hydration:

-

Reduce the stirring speed to a gentle agitation to minimize air entrapment.

-

Allow the solution to hydrate (B1144303) for a sufficient time (can range from 30 minutes to several hours depending on the HEC grade and concentration) until a clear and homogeneous solution is formed.[2]

-

-

pH Adjustment (Optional): If necessary, adjust the pH of the solution using a suitable acid or base. For faster dissolution of some HEC grades, the pH can be adjusted to the alkaline side (pH 8-10) after initial dispersion.[8]

Rheological Measurement using a Rotational Rheometer

Objective: To determine the viscosity of the HEC solution as a function of shear rate.

Methodology:

-

Instrument Setup:

-

Use a rotational rheometer equipped with a cone-and-plate or parallel plate geometry.

-

Set the temperature of the measurement system to the desired value (e.g., 25°C) and allow it to equilibrate.

-

-

Sample Loading:

-

Carefully place an appropriate amount of the prepared HEC solution onto the lower plate of the rheometer.

-

Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

-

-

Equilibration: Allow the sample to rest for a few minutes to reach thermal equilibrium and for any stresses from loading to relax.

-

Measurement:

-

Perform a steady-state flow sweep by applying a range of shear rates (e.g., from 0.1 s⁻¹ to 1000 s⁻¹) and measuring the corresponding shear stress.

-

The instrument software will calculate the apparent viscosity at each shear rate.

-

-

Data Analysis: Plot the apparent viscosity as a function of the shear rate on a logarithmic scale to visualize the shear-thinning behavior.

Determination of Molecular Weight by SEC-MALS

Objective: To determine the weight-average molecular weight (Mw) and molecular weight distribution of HEC.

Methodology:

-

System Preparation:

-

Prepare a suitable mobile phase (e.g., an aqueous buffer with salt like 0.1 M NaCl to prevent aggregation) and degas it.[16]

-

Equilibrate the Size Exclusion Chromatography (SEC) system, equipped with appropriate columns (e.g., PL aquagel-OH), a Multi-Angle Light Scattering (MALS) detector, and a Refractive Index (RI) detector, with the mobile phase.[17][18]

-

-

Sample Preparation: Prepare a dilute solution of the HEC sample in the mobile phase and filter it through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Injection and Separation: Inject the filtered sample solution into the SEC system. The molecules will be separated based on their hydrodynamic volume as they pass through the column.

-

Detection:

-

As the separated molecules elute from the column, they pass through the MALS and RI detectors.

-

The MALS detector measures the intensity of light scattered by the molecules at multiple angles.

-

The RI detector measures the concentration of the polymer in each fraction.

-

-

Data Analysis:

-

The data from the MALS and RI detectors are processed using specialized software.

-

The software uses the light scattering equation (Zimm plot formalism) to calculate the absolute weight-average molecular weight for each eluting slice of the chromatogram, thereby providing the molecular weight distribution.[19]

-

Additional Mechanisms and Properties

Beyond thickening, HEC exhibits other important functionalities in aqueous systems.

Film Formation

When an aqueous solution of HEC is cast and the water is evaporated, a clear, flexible, and water-soluble film is formed.[1] The mechanical properties of these films, such as tensile strength and elongation at break, are influenced by the molecular weight of the HEC and the presence of any plasticizers or cross-linking agents.[2][5][7][20][21]

Table 4: Typical Mechanical Properties of HEC Films

| Property | Value |

| Tensile Strength | 10 - 96 MPa |

| Elongation at Break | 9 - 149 % |

Note: The wide range of values reflects the influence of different HEC grades and film preparation methods.[7][20][21]

Emulsion Stabilization

HEC can act as a stabilizer in oil-in-water (O/W) emulsions.[17] It imparts stability primarily through steric stabilization. The HEC molecules adsorb onto the surface of the oil droplets, and the hydrated, bulky polymer chains form a protective layer that prevents the droplets from coalescing.[22] This steric barrier, combined with the increased viscosity of the continuous aqueous phase, significantly enhances the stability of the emulsion.

Conclusion

The mechanism of action of this compound in aqueous solutions is a multifaceted process rooted in its molecular structure and its interaction with water. The hydration of the polymer, followed by chain entanglement and the formation of a hydrogen-bonded network, are the key events that lead to its pronounced thickening effect. The rheological properties, particularly the shear-thinning behavior, are a direct consequence of the alignment of these polymer chains under stress. A thorough understanding of the factors influencing these mechanisms, such as molecular weight, concentration, and temperature, is essential for the effective utilization of HEC in various scientific and industrial applications, from pharmaceutical formulations to advanced materials. The experimental protocols provided in this guide offer a framework for the precise characterization of HEC solutions, enabling researchers and developers to tailor its properties to meet specific performance requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phexcom.com [phexcom.com]

- 4. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. DETERMINATION OF DEGREE OF SUBSTITUTION (DS) AND MOLAR SUBSTITUTION (MS) OF CELLULOSE ETHERS BY SOLID-STATE 13C NMR SPE… [ouci.dntb.gov.ua]

- 7. Frontiers | Development of functional this compound-based composite films for food packaging applications [frontiersin.org]

- 8. This compound As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [diposit.ub.edu]

- 10. youtube.com [youtube.com]

- 11. HEC | Hydroxyethylcellulose | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]

- 12. Rheological behavior of Hydroxyethylcellulose (HEC) Solutions | Semantic Scholar [semanticscholar.org]

- 13. celluloseether.com [celluloseether.com]

- 14. News - Effects of Temperature on the Hydroxy Ethyl Cellulose Solution [ihpmc.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular mass distribution analysis of ethyl(hydroxyethyl)cellulose by size-exclusion chromatography with dual light-scattering and refractometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. wyatt.com [wyatt.com]

- 19. researchgate.net [researchgate.net]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Development of functional this compound-based composite films for food packaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Hydroxyethyl Cellulose: A Technical Guide for Scientists and Drug Development Professionals

Introduction: Hydroxyethyl (B10761427) cellulose (B213188) (HEC) is a non-ionic, water-soluble polymer derived from cellulose, a naturally occurring polysaccharide.[1][2][3] Through chemical modification, where hydroxyethyl groups are attached to the cellulose backbone, HEC gains its characteristic solubility and becomes a versatile excipient in the pharmaceutical, cosmetic, and chemical industries.[3][4] Its primary functions as a thickening, suspending, binding, and film-forming agent are fundamentally linked to its behavior in different solvent systems.[2][4][5] This technical guide provides an in-depth exploration of the solubility characteristics of Hydroxyethyl cellulose, offering researchers, scientists, and drug development professionals a comprehensive understanding of its dissolution properties, the factors influencing them, and the methodologies for their evaluation.

Solubility in Aqueous Systems

HEC is renowned for its ready solubility in both cold and hot water, a characteristic that distinguishes it from other cellulose ethers that may precipitate at elevated temperatures.[2][5][6][7] The mechanism of dissolution is driven by the hydrophilic hydroxyethyl groups, which readily form hydrogen bonds with water molecules, disrupting the intermolecular hydrogen bonding of the cellulose chains and allowing the polymer to disperse and dissolve, forming clear, viscous solutions.[1][3][8]

Factors Influencing Aqueous Solubility

The dissolution and final properties of an HEC solution are not static but are influenced by a range of physicochemical factors.

-

Temperature: While HEC dissolves in both hot and cold water, higher temperatures generally increase the rate of dissolution.[1][9][10][11] Unlike methyl cellulose or hydroxypropyl methyl cellulose, HEC does not exhibit a cloud point or thermal gelation, maintaining its solubility across a wide temperature range.[6][12] However, the viscosity of HEC solutions is temperature-dependent, typically decreasing as the temperature increases.[10] Excessive heat can lead to polymer degradation.[10][13]

-

pH: As a non-ionic polymer, HEC is stable over a broad pH range, typically between 3 and 11.[14][15] The viscosity of HEC solutions shows minimal change within this range.[6][15] However, in highly acidic (pH < 3) or highly alkaline (pH > 11) conditions, HEC can undergo hydrolysis or degradation, leading to a reduction in molecular weight and a corresponding loss of viscosity.[13][14][15] The dissolution rate can be accelerated by adjusting the pH to a slightly alkaline range of 8-10.[6]

-

Molecular Weight (MW): HEC is available in various grades, which are primarily distinguished by their molecular weight and corresponding solution viscosity.[4][5] Higher molecular weight grades will result in more viscous solutions but may require a longer time to dissolve completely.[1][13]

-

Degree of Substitution (DS) and Molar Substitution (MS): These two parameters quantify the extent of hydroxyethyl modification on the cellulose backbone.[3][4]

-

Degree of Substitution (DS): The average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit. The maximum possible DS is 3.[4][16]

-

Molar Substitution (MS): The average number of ethylene (B1197577) oxide molecules that have reacted with each anhydroglucose unit.[3][4] Higher DS and MS values generally lead to increased water solubility and greater resistance to electrolytes.[1][16]

-

-

Concentration: As the concentration of HEC in water increases, the viscosity of the solution also increases due to greater polymer chain entanglement.[8][9] At very high concentrations and low temperatures, solutions may form a gel-like structure.[10]

-

Electrolytes: HEC exhibits good tolerance for dissolved electrolytes and can be used in solutions with high salt concentrations.[4][6][7] However, at very high concentrations of certain salts, HEC may be "salted out," leading to precipitation.[5]

Solubility in Organic and Mixed Solvent Systems

The solubility of HEC in non-aqueous solvents is significantly more limited compared to its behavior in water.

-

Organic Solvents: HEC is practically insoluble in most common organic solvents, including acetone, ethanol (B145695), ether, and toluene.[5]

-

Polar Organic Solvents: It may exhibit partial solubility or swelling in some polar organic solvents, such as glycols.[5] Some grades of HEC are soluble in polar organic solvents like dimethylformamide (DMF), often requiring the addition of a salt like lithium bromide (LiBr) to prevent aggregation, a technique commonly used for analytical purposes such as Size Exclusion Chromatography (SEC).[17]

-

Mixed Solvents: While not soluble in most pure organic solvents, certain organic solvents like ethanol, glycerin, or propylene (B89431) glycol can be used to create a pre-slurry of HEC powder.[18][19] This pre-wetting step prevents the formation of lumps or "fish-eyes" when the polymer is subsequently added to water, facilitating a smoother and faster dissolution process.[18][19]

Data Presentation: Solubility Summary

The following tables summarize the solubility characteristics of this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Notes |

| Aqueous | Water (Hot or Cold) | Soluble | Forms clear, viscous solutions. Rate of dissolution increases with temperature.[2][5][6] |

| Polar Organic | Glycols (e.g., Propylene Glycol) | Swells / Partially Soluble | Can be used to create a pre-slurry to aid dispersion in water.[5][18] |

| Ethanol | Practically Insoluble | Can be used to create a pre-slurry.[5][18] | |

| Dimethylformamide (DMF) | Soluble | Often requires a modifier like LiBr for complete dissolution.[17] | |

| Non-polar Organic | Toluene | Practically Insoluble | |

| Acetone | Practically Insoluble | [5] | |

| Ether | Practically Insoluble | [5] |

Table 2: Summary of Factors Influencing this compound Solubility

| Factor | Effect on Solubility/Dissolution | Key Considerations |

| Temperature | Higher temperature increases the rate of dissolution but decreases solution viscosity.[1][10] | HEC does not exhibit a cloud point; it remains soluble at high temperatures.[6] |

| pH | Stable and soluble over a wide range (pH 3-11). | Extreme pH (<3 or >11) can cause degradation and viscosity loss.[13][14] |

| Molecular Weight | Higher MW leads to higher solution viscosity but may increase dissolution time.[1] | Grade selection is critical for targeting a specific viscosity profile. |

| Degree of Substitution (DS) / Molar Substitution (MS) | Higher DS/MS generally improves water solubility and electrolyte tolerance.[1][16] | These parameters define the chemical structure and are fixed for a given HEC grade. |

| Concentration | Higher concentration leads to higher viscosity.[9] | High concentrations can lead to gel-like behavior, especially at low temperatures.[10] |

| Electrolytes | Generally good tolerance to dissolved salts.[4][6] | High salt concentrations can cause the polymer to "salt out" and precipitate.[5] |

Experimental Protocols

Protocol for Determining Polymer Solubility (Gravimetric Method)

This protocol provides a general procedure for determining the solubility of HEC in a specific solvent.

-

Preparation: Dry the HEC polymer powder in a vacuum oven at 40-65°C to remove any residual moisture until a constant weight is achieved.[20]

-

Weighing: Accurately weigh a specific amount of the dried HEC powder.

-

Dispersion: In a tared glass vial or beaker, add a measured volume of the test solvent.

-

Addition of Polymer: While stirring the solvent, slowly add the pre-weighed HEC powder to the vortex to prevent agglomeration.

-

Mixing: Seal the container to prevent solvent evaporation. Place the mixture on a magnetic stirrer, orbital shaker, or roller mixer. Mix at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: After mixing, visually inspect the solution. Note the presence of any undissolved particles, swelling, or formation of a clear solution.

-

Separation (if undissolved solids are present): Centrifuge the mixture at a high speed to pellet any undissolved polymer.

-

Quantification: Carefully decant the supernatant. Dry the remaining solid pellet in a vacuum oven until a constant weight is achieved.

-

Calculation: The amount of dissolved polymer is the initial mass minus the mass of the dried, undissolved pellet. Solubility can be expressed in g/L or wt%.

Protocol for Preparing an Aqueous HEC Solution

This protocol outlines common laboratory methods for dissolving HEC in water.

-

Materials and Equipment:

-

This compound (HEC) powder

-

Deionized or distilled water

-

Beaker or suitable vessel

-

Overhead stirrer or magnetic stirrer with a stir bar

-

Weighing balance

-

-

Method Selection: Choose one of the following dissolution methods.

-

Method A: Cold Water Dispersion

-

Measure the required volume of cold water into the beaker.

-

Begin stirring the water at a speed sufficient to create a vortex.

-

Slowly and steadily sift or sprinkle the HEC powder into the side of the vortex. Do not add the powder too quickly or dump it in the center, as this will cause clumping.[21]

-

Continue stirring until the powder is fully dispersed. The solution will appear granular or lumpy at first.

-

Reduce the stirring speed and allow the solution to hydrate. This can take from 30 minutes to several hours, depending on the HEC grade and concentration, until a clear, smooth solution is formed.[18][21]

-

-

Method B: Hot Water Pre-Dispersion

-

Heat approximately one-third of the total required water volume to 50-60°C.[21]

-

With rapid stirring, add the HEC powder to the hot water. HEC will disperse but not dissolve readily in the hot water.

-

Once the powder is fully dispersed, add the remaining two-thirds of cold water to the mixture while continuing to stir.[18]

-

The cooling of the solution will initiate the hydration and dissolution process. Continue stirring until the solution is clear and uniform.[18]

-

-

Method C: Organic Solvent Pre-Slurry

-

In a separate small beaker, add the HEC powder to a small amount of a non-solvent wetting agent like glycerin, propylene glycol, or ethanol (typically 2-3 parts wetting agent to 1 part HEC).[18]

-

Stir to form a smooth, lump-free paste or slurry.

-

Add the slurry to the full volume of water under agitation.

-

Continue to stir until a clear, homogeneous solution is obtained. This method significantly reduces the risk of clumping.[18]

-

-

Analytical Methods for Characterization

-

Viscometry: The viscosity of the prepared HEC solution is a key indicator of its dissolution and performance. Rotational viscometers or rheometers can be used to measure the viscosity under controlled temperature and shear rates. This is often used to confirm that the polymer has fully dissolved and reached its stable viscosity.[22]

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is a powerful technique used to determine the molecular weight distribution of the HEC polymer.[17][23] For aqueous analysis, columns like PL aquagel-OH are suitable.[23] For analysis in organic solvents, DMF with LiBr is a common mobile phase with PLgel columns.[17] This analysis is crucial for quality control and for understanding how degradation (e.g., due to extreme pH) might affect the polymer chain length.

Visualizations

The following diagrams illustrate key concepts related to HEC solubility.

Caption: Factors influencing the solubility and solution properties of HEC.

Caption: Experimental workflow for determining HEC solubility.

Caption: Logical flow for selecting a HEC aqueous solution preparation method.

References

- 1. The properties and applications of this compound (HEC) dissolved in water - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 2. This compound | 9004-62-0 [chemicalbook.com]

- 3. What is the mechanism of Hydroxyethylcellulose? [synapse.patsnap.com]

- 4. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 5. phexcom.com [phexcom.com]

- 6. celluloseether.com [celluloseether.com]

- 7. celluloseether.com [celluloseether.com]

- 8. News - How does this compound enhance adhesive viscosity? [ihpmc.com]

- 9. News - Solvent of this compound [ihpmc.com]

- 10. News - Effects of Temperature on the Hydroxy Ethyl Cellulose Solution [ihpmc.com]

- 11. Water Solubility and Thermal Behavior of HEC - HPMC manufacturer [hpmcmanufacturer.com]

- 12. Hydration/Dehydration Behavior of this compound Ether in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Why does the viscosity of this compound decrease? [kdochem.com]

- 14. News - Is this compound pH Sensitive? [kimachemical.com]

- 15. Effect of pH on this compound Solutions - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 16. Understanding the Role of Degree of Substitution (DS) in this compound (HEC) Performance [kingmaxcellulose.com]

- 17. agilent.com [agilent.com]

- 18. How to dissolve this compound? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 19. News - How to mix this compound (HEC) [kimachemical.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. News - Detailed steps for dissolving this compound (HEC) in water [ihpmc.com]

- 22. A Method for Rapid Determination of Polymer Dissolution Time [scirp.org]

- 23. agilent.com [agilent.com]

Rheological Behavior of Hydroxyethyl Cellulose (HEC) Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of Hydroxyethyl (B10761427) cellulose (B213188) (HEC) solutions, designed to inform researchers, scientists, and professionals in drug development. HEC is a non-ionic, water-soluble polymer derived from cellulose, widely utilized in pharmaceutical, cosmetic, and various other industries as a thickening, binding, and stabilizing agent.[1][2] Its rheological behavior is a critical determinant of its functionality in diverse applications.

Core Principles of HEC Rheology

Aqueous solutions of HEC exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior.[3][4] This means their viscosity decreases as the applied shear rate increases.[3][5] At rest or under low shear conditions, the entangled HEC polymer chains create a network that results in high viscosity.[6] As the shear rate increases, these chains align in the direction of flow, leading to a reduction in viscosity.[7] This shear-thinning characteristic is highly advantageous in numerous applications, such as in coatings and adhesives, where ease of application is crucial.[3] Upon removal of the shear force, the viscosity of HEC solutions typically returns to its initial high level.

Several key factors influence the rheological profile of HEC solutions:

-

Concentration: The viscosity of HEC solutions is highly dependent on the polymer concentration. An increase in HEC concentration leads to a significant rise in viscosity due to greater polymer chain entanglement.[3][4]

-

Molecular Weight: Higher molecular weight grades of HEC result in higher viscosity solutions at the same concentration, owing to longer polymer chains and consequently, more extensive entanglement.[1][3]

-

Temperature: The viscosity of HEC solutions generally decreases with an increase in temperature.[8] This is attributed to the reduced interaction between HEC molecules at higher thermal energy levels.[8] However, upon cooling, the original viscosity is typically restored.[9]

-

Shear Rate: As a shear-thinning material, the viscosity of HEC solutions is inversely proportional to the shear rate.[3][5]

-

Presence of Salts: Being a non-ionic polymer, HEC exhibits good tolerance to dissolved electrolytes, and its viscosity is not significantly affected by the presence of many inorganic salts.[7][10] However, high concentrations of certain salts can influence viscosity.[11][12]

The interplay of these factors is crucial for tailoring the rheological properties of HEC solutions for specific applications. The following diagram illustrates the logical relationships between these key parameters and the resulting viscosity.

Caption: Logical diagram of factors influencing the viscosity of HEC solutions.

Quantitative Rheological Data

The following tables summarize the quantitative data on the rheological properties of HEC solutions, compiled from various sources. These tables provide a comparative overview of how different parameters affect the viscosity of aqueous HEC solutions.

Table 1: Effect of Concentration and Molecular Weight on the Viscosity of HEC Solutions at 25°C

| HEC Grade (Molecular Weight) | Concentration (wt%) | Viscosity (mPa·s) |

| Low Viscosity | 2.0 | 10 - 100 |

| Medium Viscosity | 2.0 | 4,500 - 6,500 |

| High Viscosity | 1.0 | 1,500 - 2,500 |

| High Viscosity | 2.0 | > 20,000 |

Note: Viscosity ranges can vary between different commercial grades. The data presented here is a general representation.[7][9]

Table 2: Influence of Shear Rate on the Viscosity of a 2% High-Viscosity HEC Solution at 25°C

| Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |

| 0.1 | ~10,000 |

| 1 | ~5,000 |

| 10 | ~2,000 |

| 100 | ~500 |

This table illustrates the typical shear-thinning behavior of HEC solutions.[7]

Table 3: Effect of Temperature on the Viscosity of a 2% HEC Solution

| Temperature (°C) | Viscosity (mPa·s) |

| 10 | Decreases |

| 25 | Baseline |

| 40 | Increases |

| 60 | Significantly Increases |

Note: While generally viscosity decreases with temperature, some studies on modified HEC systems show complex behavior.[8]

Table 4: Viscoelastic Properties of HEC Solutions at 25°C

| HEC Concentration (wt%) | Storage Modulus (G') at 1 rad/s (Pa) | Loss Modulus (G'') at 1 rad/s (Pa) |

| 1.5 | G' < G'' (Fluid-like) | G' < G'' (Fluid-like) |

| 3.0 | Increases | Increases |

| 6.0 | G' > G'' (Gel-like) | G' > G'' (Gel-like) |

At lower concentrations, HEC solutions exhibit more liquid-like (viscous) behavior, while at higher concentrations, they become more solid-like (elastic).[13]

Experimental Protocols for Rheological Characterization

Accurate and reproducible rheological measurements are essential for characterizing HEC solutions. The following section details the methodologies for solution preparation and rheological analysis.

Preparation of HEC Solutions

Proper dissolution of HEC is crucial to avoid the formation of lumps and ensure a homogeneous solution. Several methods can be employed:

-

Direct Dispersion Method: Slowly add HEC powder to the vortex of agitated water. Continuous stirring is necessary until the solution is completely transparent.[14]

-

Hot Water Dissolution Method: Disperse HEC in hot water (around 80°C) to wet the particles, then add cold water to lower the temperature and allow the HEC to fully dissolve. This method helps prevent clumping.[15]

-

Pre-slurry Method: Create a slurry of HEC in a non-solvent like glycerin or ethanol (B145695) before adding it to water. This improves the dispersion of the powder.[15]

For consistent results, solutions should be allowed to rest for a period (e.g., 4-12 hours) to ensure complete hydration and viscosity development.[15]

Rheological Measurements using a Rotational Rheometer

A rotational rheometer is a standard instrument for characterizing the viscous and viscoelastic properties of HEC solutions.[16]

Experimental Workflow:

Caption: A typical experimental workflow for rheological measurements of HEC solutions.

Key Experimental Steps:

-

Geometry: A cone-and-plate or coaxial cylinder geometry is commonly used. The choice depends on the viscosity of the sample and the desired shear rate range.[17][18]

-

Sample Loading: Carefully place the HEC solution onto the rheometer's lower plate, ensuring no air bubbles are trapped.

-

Temperature Control: Use a Peltier or similar system to maintain a constant and uniform temperature throughout the experiment.[19]

-

Pre-shear: Apply a high shear rate for a short period to break down any temporary structures and ensure a consistent starting point for all measurements.[20]

-

Equilibrium: Allow the sample to rest for a defined period after the pre-shear to enable structural recovery.

-

Flow Sweep (Viscosity Measurement): To determine the shear-thinning behavior, perform a steady-state flow sweep by ramping the shear rate over a defined range (e.g., 0.1 to 1000 s⁻¹) and measuring the corresponding shear stress to calculate viscosity.[20]

-

Oscillatory Sweep (Viscoelastic Measurement): To characterize the viscoelastic properties, conduct a frequency sweep at a constant, small strain within the linear viscoelastic region. This measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[13][19]

Conclusion

The rheological behavior of Hydroxyethyl cellulose solutions is a complex interplay of multiple factors, with concentration, molecular weight, temperature, and shear rate being the most prominent. A thorough understanding and precise control of these parameters are paramount for the successful formulation and application of HEC in various fields, particularly in the development of pharmaceutical products where viscosity and flow properties can significantly impact drug delivery, stability, and patient compliance. The data and protocols presented in this guide offer a foundational understanding for researchers and developers working with this versatile polymer.

References

- 1. Why does the viscosity of this compound decrease? [kdochem.com]

- 2. This compound (HEC) - Ataman Kimya [atamanchemicals.com]

- 3. News - What is the viscosity of this compound? [ihpmc.com]

- 4. News - HEC effect on viscosity and stability of daily chemical products [ihpmc.com]

- 5. HEC | Hydroxyethylcellulose | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]

- 6. News - How does this compound enhance adhesive viscosity? [ihpmc.com]

- 7. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 8. News - Effects of Temperature on the Hydroxy Ethyl Cellulose Solution [ihpmc.com]

- 9. phexcom.com [phexcom.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Salt resistance of this compound HEC - 山东汇舜通新材料有限公司 [huishuntong.cn]

- 13. This compound As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. celluloseether.com [celluloseether.com]

- 15. How to dissolve this compound? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 16. jordilabs.com [jordilabs.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation of Hydroxyethyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation pathways of Hydroxyethyl (B10761427) Cellulose (B213188) (HEC), a critical excipient in the pharmaceutical and drug development industries. Understanding the thermal behavior of HEC is paramount for ensuring product stability, predicting shelf-life, and optimizing manufacturing processes such as heat sterilization and melt extrusion. This document synthesizes key quantitative data, outlines detailed experimental protocols, and illustrates the degradation workflow to support advanced research and development.

Thermal Stability and Key Transitions

The thermal stability of Hydroxyethyl Cellulose is characterized by its response to increasing temperature, typically measured by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) is used to determine the temperature ranges over which HEC degrades by measuring weight loss as a function of temperature. For pure HEC, the initial weight loss, typically occurring below 160°C, is attributed to the evaporation of absorbed moisture, which can be around 8% of the total weight[1][2]. The primary decomposition of the polymer backbone occurs at higher temperatures. Studies have shown that HEC films can be stable at temperatures up to 300°C[3][4]. The onset temperature for the degradation of HEC films has been reported to be around 222°C[5], with the main decomposition taking place at approximately 250°C[6]. The degradation can proceed in multiple stages, with a second phase identified between 220°C and 375°C, followed by a third pyrolysis stage from 390°C to 600°C[7].

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions. For HEC, DSC analysis shows a glass transition temperature (Tg) at approximately 127°C, which marks the transition from a rigid, glassy state to a more flexible, rubbery state[1][2]. Polymer degradation typically follows this transition, with one study noting degradation beginning around 180°C[1].

Quantitative Thermal Analysis Data for HEC

The following table summarizes key quantitative data from thermal analysis studies on HEC and its composites.

| Material/Sample | Technique | Key Findings | Atmosphere |

| Neat HEC | TGA | First decomposition section at ~100°C; Second at ~250°C.[6] | Nitrogen |

| HEC Film | TGA | Contains 8 ± 1% water, lost by 160°C.[1][2] | - |

| HEC Film | DSC | Glass Transition (Tg) at 127 ± 1°C; Degradation begins at ~180°C.[1][2] | - |

| HEC Film | TGA | Onset degradation temperature of 222°C.[5] | - |

| HEC Film | TGA | Thermally stable up to 300°C.[3][4] | - |

| HEC/Lactic Acid (LA) | TGA | Three decomposition sections at ~110°C, ~160°C, and ~210°C.[6] | Nitrogen |

| HEC/LA/Polypropylene | TGA | Thermal decomposition at ~335°C before processing.[6] | Nitrogen |

| HEC/PVA Composite | TGA/DTG | Degradation peaks at 290°C and 354°C with 30% PVA content.[8] | - |

Thermal Degradation Mechanisms

The thermal degradation of HEC is a complex process involving multiple chemical reactions. The primary mechanisms depend heavily on the surrounding atmosphere.

-

Glycosidic Bond Cleavage : The fundamental step in the degradation of the cellulose backbone is the scission of the β-(1→4)-glycosidic bonds that link the anhydroglucose (B10753087) units.[9] This depolymerization reaction breaks the long polymer chains into smaller, more volatile fragments.[9]

-

Dehydration : This process involves the removal of water molecules from the cellulose structure, leading to the formation of unsaturated bonds and the eventual production of char.[9]

-

Side-Chain Scission : In an inert atmosphere like nitrogen, it has been proposed that the degradation of HEC initiates with the cleavage of the hydroxyethyl side groups before the main chain begins to break down.[10]

The atmosphere plays a critical role in the degradation pathway. In an oxidative atmosphere (air or oxygen), degradation is significantly accelerated compared to an inert (nitrogen) atmosphere.[10] The presence of oxygen introduces oxidative reactions that lead to a lower decomposition temperature.

Factors Influencing Thermal Stability

Several intrinsic and extrinsic factors can significantly alter the thermal properties of HEC.

-

Molecular Weight : Generally, HEC with a higher molecular weight exhibits greater thermal stability due to increased intermolecular forces and chain entanglement.[11]

-

Degree of Substitution (DS) : A higher degree of hydroxyethyl substitution can disrupt the crystalline structure of the cellulose backbone, which can in some cases lead to improved thermal stability.[11]

-

Additives and Modifications : The thermal stability of HEC can be substantially modified by incorporating other materials. For instance, creating composites with polymers like polyvinyl alcohol (PVA) or cross-linking the HEC network can enhance its thermal resistance.[8] Conversely, some additives may lower the degradation temperature.[6]

-

Physical Form and Crystallinity : The physical form of the HEC sample, such as a dense film versus a porous membrane, can affect its degradation profile; porous structures may degrade more rapidly.[3][4] Furthermore, a decrease in crystallinity, which can be induced by processes like mechanochemical milling, has been shown to reduce thermal stability.[7]

-

pH : While not a thermal factor per se, the pH of an HEC solution can impact its chemical stability. Extreme acidic or alkaline conditions can cause hydrolytic degradation of the ether bonds, weakening the polymer before thermal stress is even applied.[12]

Experimental Protocols for Thermal Analysis

Accurate and reproducible characterization of HEC's thermal properties requires standardized experimental protocols.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is designed to measure the thermal stability and compositional properties of HEC.[13][14]

-

Sample Preparation : Ensure the HEC sample (powder or film) is representative and dry, unless the goal is to measure moisture content.

-

Instrument Setup :

-

Tare a clean, empty TGA pan (typically platinum or alumina).

-

Place 5-10 mg of the HEC sample into the pan.

-

-

Experimental Parameters :

-

Purge Gas : Select an inert gas (Nitrogen, 99.99% purity) or an oxidative gas (Air) depending on the desired analysis. Set the flow rate, typically between 20 and 60 mL/min.[6]

-

Temperature Program :

-

-

Data Acquisition : Record the sample weight as a function of temperature.

-

Data Analysis : Plot the percentage weight loss versus temperature. The onset of degradation is determined from the initial sharp decline in weight after the loss of any volatiles. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) and other thermal events.[1]

-

Sample Preparation : Accurately weigh 5-10 mg of the HEC sample into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Parameters :

-

Purge Gas : Use an inert nitrogen atmosphere with a flow rate of ~50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle) :

-

First Heating Scan : Heat the sample from a sub-ambient temperature (e.g., -20°C) to a temperature above its expected Tg but below its degradation point (e.g., 160°C) at a rate of 10°C/min. This step removes the sample's prior thermal history and evaporates residual moisture.[1]

-

Cooling Scan : Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan : Heat the sample again through the same temperature range at 10°C/min.

-

-

-

Data Acquisition : Record the differential heat flow between the sample and the reference.

-

Data Analysis : Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step-change in the heat flow curve.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol is used to analyze changes in the chemical structure of HEC before and after thermal degradation.[15]

-

Sample Preparation :

-

Pre-Degradation : Prepare a KBr pellet by mixing a small amount of HEC powder with potassium bromide and pressing it into a transparent disk. Alternatively, use an ATR-FTIR setup with the powder directly.

-

Post-Degradation : Collect the solid residue (char) from the TGA pan after a degradation run. Prepare a KBr pellet with this residue.

-

-

Instrument Setup : Place the sample into the FTIR spectrometer.

-

Data Acquisition : Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis : Compare the spectra of the undegraded and degraded HEC. Look for changes in key absorption bands:

-

A broad peak around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups.

-

A peak around 2900 cm⁻¹ from C-H stretching.

-

A strong absorption band between 1040-1150 cm⁻¹, which is characteristic of the C-O-C stretching of the glycosidic bonds. A significant decrease in the intensity of this band indicates cleavage of the polymer backbone.[15]

-

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of HEC can be visualized as follows.

Caption: Experimental workflow for the thermal analysis of this compound (HEC).

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Formation of Porous this compound Membranes via Gas-Based Permeation: A Structural and Thermal Analysis [kci.go.kr]

- 5. researchgate.net [researchgate.net]